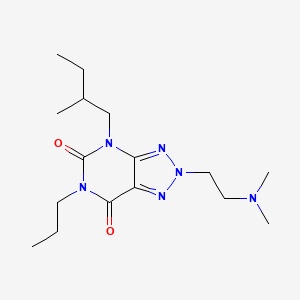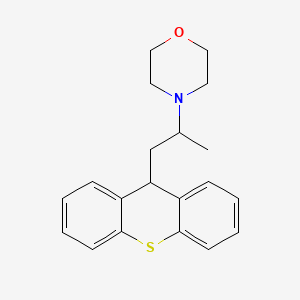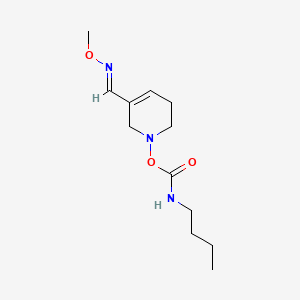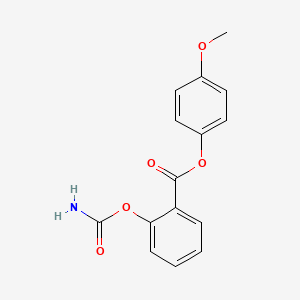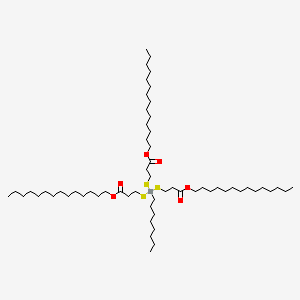
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is a compound belonging to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of furoquinolines, which includes a fused furan and quinoline ring, contributes to their wide range of biological activities.
Preparation Methods
The synthesis of 4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline can be achieved through several synthetic routes. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure sequence to afford furoquinolines in moderate-to-high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may lead to the formation of dihydroquinoline derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial, insecticidal, antiarrhythmic, antimalarial, antiplatelet aggregation, and sedative properties . In medicine, furoquinoline derivatives have shown potential as anticancer agents, inhibitors of calcium signaling, and blockers of voltage-gated potassium channels .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit calcium signaling by blocking specific calcium channels, leading to reduced cellular calcium levels and subsequent biological effects. Additionally, it may interact with voltage-gated potassium channels, inhibiting their activity and affecting cellular excitability .
Comparison with Similar Compounds
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline can be compared with other similar compounds such as pyranoquinolones and other furoquinoline derivatives. While all these compounds share a fused ring structure, their biological activities and applications may vary. For example, pyranoquinolones are known for their anticancer and antibacterial properties, while other furoquinoline derivatives may exhibit different pharmacological activities
Properties
CAS No. |
88654-59-5 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-methyl-2-(1-propan-2-yloxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C17H19NO2/c1-10(2)19-12(4)16-9-14-11(3)18-15-8-6-5-7-13(15)17(14)20-16/h5-10,12H,1-4H3 |
InChI Key |
NPHVFPGDGXGXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


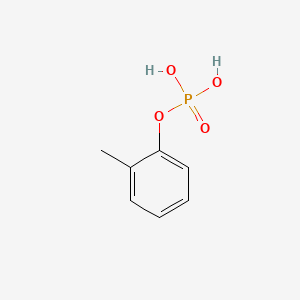
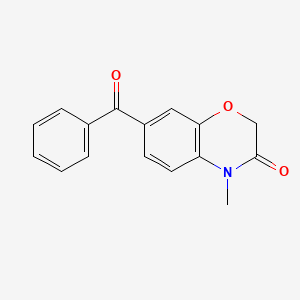
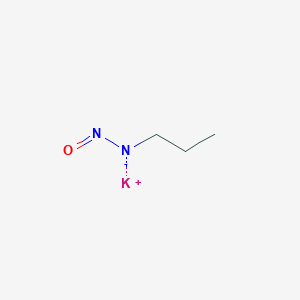
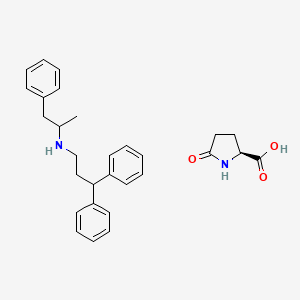
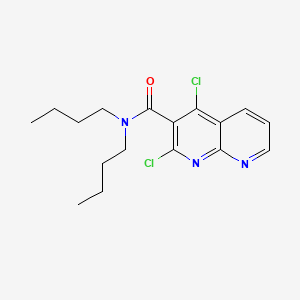
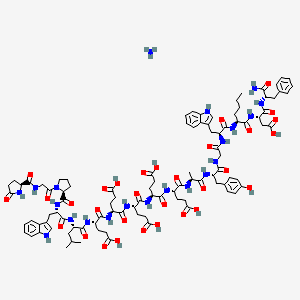
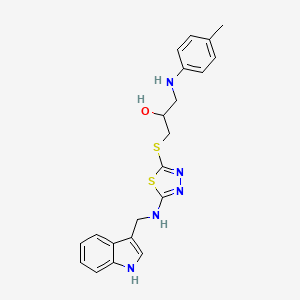
![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)
